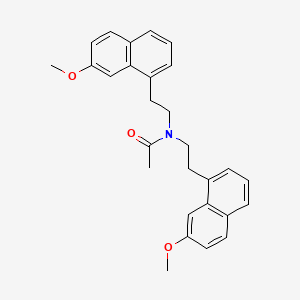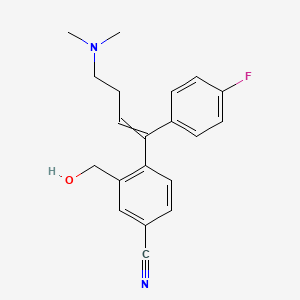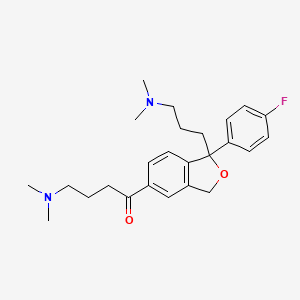![molecular formula C12H16O4 B602244 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone CAS No. 207298-39-3](/img/structure/B602244.png)
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol. This compound is characterized by the presence of a hydroxypropoxy group and a methoxy group attached to a phenyl ring, along with an ethanone group. It is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Wirkmechanismus
Target of Action
The primary targets of Iloperidone, which 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone is an impurity of, are dopamine D2 receptors , serotonin 5-HT 2A receptors , and α1-adrenergic receptors . These receptors play crucial roles in neurotransmission, affecting various neurological and psychological functions.
Biochemical Pathways
The biochemical pathways affected by Iloperidone and its impurities involve the dopaminergic and serotonergic systems . By antagonizing D2 and 5-HT2A receptors, these compounds can modulate the activity of these pathways, influencing the release and reuptake of neurotransmitters .
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-methoxy-4-hydroxyphenyl)propyl ether. This intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like PCC or potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypropoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone can be compared with similar compounds such as:
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanol: This compound has an alcohol group instead of an ethanone group, which affects its reactivity and applications.
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]propane:
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]butanone: The butanone group introduces additional carbon atoms, impacting the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8,13H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFNFYIPDUGGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)


